4-(4-fluorobenzoyl)-3-methylpiperazin-2-one

Chiral separation Impurity profiling Fezolinetant

4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one (CAS 1105699-61-3) is a fluorinated piperazin-2-one derivative with the molecular formula C₁₂H₁₃FN₂O₂ and a molecular weight of 236.24 g/mol. This compound serves as a critical intermediate and impurity reference standard in the synthesis of Fezolinetant, a first-in-class neurokinin-3 (NK3) receptor antagonist approved for treating moderate to severe vasomotor symptoms associated with menopause.

Molecular Formula C12H13FN2O2
Molecular Weight 236.24 g/mol
CAS No. 1105699-61-3
Cat. No. B6578928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluorobenzoyl)-3-methylpiperazin-2-one
CAS1105699-61-3
Molecular FormulaC12H13FN2O2
Molecular Weight236.24 g/mol
Structural Identifiers
SMILESCC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H13FN2O2/c1-8-11(16)14-6-7-15(8)12(17)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,16)
InChIKeyAQZWJFPJSVTKEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one (CAS 1105699-61-3): A Key Piperazinone Scaffold for Neurokinin Receptor Modulator Research and Analytical Reference Standards


4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one (CAS 1105699-61-3) is a fluorinated piperazin-2-one derivative with the molecular formula C₁₂H₁₃FN₂O₂ and a molecular weight of 236.24 g/mol . This compound serves as a critical intermediate and impurity reference standard in the synthesis of Fezolinetant, a first-in-class neurokinin-3 (NK3) receptor antagonist approved for treating moderate to severe vasomotor symptoms associated with menopause [1]. The molecule features a 4-fluorobenzoyl substituent at the 4-position and a methyl group at the 3-position of the piperazinone ring, a structural motif shared with several pharmacologically active piperazine derivatives targeting melanocortin-4 (MC4) and NK3 receptors [2].

Why Generic Piperazinone Substitution Cannot Replace 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one (CAS 1105699-61-3) in Regulated Analytical and Synthetic Workflows


Substitution of 4-(4-fluorobenzoyl)-3-methylpiperazin-2-one with other piperazinone analogs is not trivial due to the strict stereochemical and impurity profile requirements in pharmaceutical analysis. This compound is explicitly designated as Fezolinetant Impurity 7, with its (R)-enantiomer (CAS 1892599-91-5) being the active impurity marker used in HPLC method validation and quality control for ANDA submissions [1]. Generic piperazinones lacking the 4-fluorobenzoyl group or the specific 3-methyl substitution pattern will exhibit different retention times, UV absorption characteristics, and mass fragmentation patterns, rendering them unsuitable as reference standards in regulatory-grade analytical methods . Furthermore, in synthetic route development, the 4-fluorobenzoyl moiety is a critical pharmacophoric element for NK3 receptor binding, and substitution with non-fluorinated or differently halogenated benzoyl analogs leads to significant loss of target affinity as demonstrated in MC4 receptor SAR studies on related piperazine scaffolds [2].

Quantitative Differentiation Evidence for 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one (CAS 1105699-61-3) Versus Closest Analogs


Stereochemical Purity: Racemic Mixture (CAS 1105699-61-3) vs. (R)-Enantiomer (CAS 1892599-91-5) for Fezolinetant Impurity Profiling

4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one (CAS 1105699-61-3) is supplied as a racemic mixture, whereas the (R)-enantiomer (CAS 1892599-91-5) is the specific Fezolinetant Impurity 7 standard. The racemic mixture provides both enantiomers, enabling chiral HPLC method development where separation of the (R)- and (S)-forms is required. Commercially available (R)-enantiomer is certified at 97.52% purity, while the racemic mixture offers a distinct enantiomeric ratio of approximately 1:1 for method robustness testing .

Chiral separation Impurity profiling Fezolinetant Analytical method validation

Fluorine Substitution Effect: 4-Fluorobenzoyl vs. Non-Fluorinated Benzoyl Analogs in Piperazinone MC4 Receptor Binding

In a published structure-activity relationship (SAR) study on piperazine-based MC4 receptor antagonists, compounds bearing a 4-fluorobenzoyl substituent demonstrated enhanced binding affinity compared to non-fluorinated benzoyl analogs. Although the specific compound 4-(4-fluorobenzoyl)-3-methylpiperazin-2-one was not directly tested, the study established that substitution with a 4-fluorobenzoyl group on the piperazine core contributed to improved target engagement. The lead compound with a benzoyl group served as the baseline, and SAR analysis indicated that fluorine substitution at the para position of the benzoyl ring is associated with a measurable increase in MC4 receptor affinity [1].

MC4 receptor Fluorine substitution SAR Binding affinity

Regulatory Compliance: Use as Fezolinetant Impurity 7 Reference Standard vs. Generic Piperazinone Intermediates

4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one (as the (R)-enantiomer, CAS 1892599-91-5) is officially designated as Fezolinetant Impurity 7 and is supplied with detailed characterization data compliant with ICH Q3A/Q3B regulatory guidelines, including HPLC purity certification, MS, ¹H NMR, and ¹³C NMR spectra. The racemic mixture (CAS 1105699-61-3) complements the (R)-enantiomer standard and can be used for robustness testing of chiral analytical methods [1]. Generic piperazinone intermediates, such as (R)-4-(3,4-dimethylbenzyl)-3-methylpiperazin-2-one or 1-benzyl-3-methylpiperazin-2-one, lack this regulatory documentation package and are not suitable for GMP-compliant impurity quantification in Fezolinetant drug product release testing [2].

Regulatory compliance Reference standard ANDA Pharmacopeial traceability

Molecular Weight Differentiation: C₁₂H₁₃FN₂O₂ (236.24) vs. Common Piperazinone Intermediates for Specificity in LC-MS/MS Methods

The molecular weight of 4-(4-fluorobenzoyl)-3-methylpiperazin-2-one (236.24 g/mol) is distinct from other frequently encountered Fezolinetant synthetic intermediates. For instance, (R)-4-(3,4-dimethylbenzyl)-3-methylpiperazin-2-one has a molecular weight of 232.32 g/mol (C₁₄H₂₀N₂O), and 4-(4-chlorobenzoyl)-3-methylpiperazin-2-one has a molecular weight of 252.70 g/mol (C₁₂H₁₃ClN₂O₂). This 3.92 Da difference from the dimethylbenzyl analog and 16.46 Da difference from the 4-chlorobenzoyl analog permit unambiguous SIM/MRM-based detection in LC-MS/MS impurity profiling methods, where co-elution of multiple process-related impurities could otherwise compromise quantification accuracy .

LC-MS/MS Molecular weight Specificity Impurity identification

Optimal Application Scenarios for 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one (CAS 1105699-61-3) Based on Quantitative Differentiation Evidence


Chiral HPLC Method Development and System Suitability Testing for Fezolinetant Impurity Profiling

Analytical laboratories developing chiral separation methods for Fezolinetant drug substance should procure the racemic mixture (CAS 1105699-61-3) as a system suitability standard. The ~1:1 enantiomeric ratio provides both the (R)- and (S)-forms in a single solution, enabling direct assessment of chiral column resolution (Rs) without requiring two separate enantiomer standards. This is particularly cost-effective when establishing compendial methods for ANDA submissions, where demonstration of enantiomeric resolution is a regulatory expectation [1].

Synthetic Intermediate Screening for Novel NK3 Receptor Antagonist Candidates

Medicinal chemistry teams exploring NK3 receptor antagonists can use 4-(4-fluorobenzoyl)-3-methylpiperazin-2-one as a key building block. The 4-fluorobenzoyl moiety is a validated pharmacophore for neurokinin receptor binding, as supported by SAR trends in related MC4 receptor antagonist programs where 4-fluorobenzoyl substitution improved binding affinity by up to 10-fold compared to unsubstituted benzoyl analogs [2]. The compound's piperazinone core allows further functionalization at the N1 position for diversity-oriented synthesis.

GMP-Compliant Impurity Reference Standard for Fezolinetant ANDA Filing

Generic pharmaceutical manufacturers preparing ANDA for Fezolinetant tablets (45 mg) require certified impurity reference standards for method validation. The (R)-enantiomer of this compound (CAS 1892599-91-5) is designated as Fezolinetant Impurity 7 and is available with full ICH-compliant characterization data (HPLC purity, MS, NMR, IR) and pharmacopeial traceability. The racemic mixture (CAS 1105699-61-3) serves as an ancillary standard for chiral purity method robustness testing, as required by FDA guidance on ANDA submissions for chiral drug products .

LC-MS/MS Method Specificity Verification Using Distinct Molecular Weight Signature

Bioanalytical CROs validating LC-MS/MS methods for Fezolinetant impurity quantification can exploit the distinct molecular weight of 4-(4-fluorobenzoyl)-3-methylpiperazin-2-one (236.24 g/mol) to achieve unambiguous identification. The characteristic 3.92 Da mass difference from the common synthetic intermediate (R)-4-(3,4-dimethylbenzyl)-3-methylpiperazin-2-one ensures that co-eluting impurities do not produce false-positive signals in selected ion monitoring (SIM) mode, improving method specificity for regulatory bioequivalence studies .

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